molecular formula C9H14O2 B3381807 3-(Cyclohexen-1-yl)propionic acid CAS No. 27338-44-9

3-(Cyclohexen-1-yl)propionic acid

Cat. No.: B3381807
CAS No.: 27338-44-9
M. Wt: 154.21 g/mol
InChI Key: QEAUORCZKIOKQZ-UHFFFAOYSA-N
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Description

3-(Cyclohexen-1-yl)propionic acid is an organic compound with the molecular formula C9H14O2. It is characterized by a cyclohexene ring attached to a propionic acid moiety.

Scientific Research Applications

3-(Cyclohexen-1-yl)propionic acid has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexen-1-yl)propionic acid typically involves the reaction of cyclohexene with propionic acid under specific conditions. One common method is the catalytic hydrogenation of cyclohexene in the presence of a suitable catalyst, followed by the addition of propionic acid. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions. These methods allow for large-scale production while maintaining consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexen-1-yl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives .

Mechanism of Action

The mechanism of action of 3-(Cyclohexen-1-yl)propionic acid involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in inflammatory processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexene-1-carboxylic acid
  • Cyclohexanepropionic acid
  • Cyclohexenylacetic acid

Uniqueness

3-(Cyclohexen-1-yl)propionic acid is unique due to its combination of a cyclohexene ring and a propionic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring specific structural features .

Properties

IUPAC Name

3-(cyclohexen-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAUORCZKIOKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2N LiOH (3.5 mL) was added to a solution of 3-Cyclohex-1-enyl-propionic acid ethyl ester (0.6 g, 3.4 mmol, from Step 1) dissolved in THF (12 mL) and MeOH (3 mL). The mixture was stirred for 2 h under N2 and then partitioned between 1N HCl and EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated to a clear oil.
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
3-Cyclohex-1-enyl-propionic acid ethyl ester
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Cyclohexen-1-yl)propionic acid
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3-(Cyclohexen-1-yl)propionic acid
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Reactant of Route 6
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